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Compound of Interest

Compound Name: 1-(2-pyrazinyl)azepane

Cat. No.: B4898518 Get Quote

Executive Summary: The Pharmacophore
Divergence
In the development of serotonin (5-HT) receptor ligands, the arylpiperazine scaffold is a

privileged structure, exemplified by MK-212 (6-chloro-2-(1-piperazinyl)pyrazine). MK-212 acts

as a non-selective 5-HT agonist with a preference for the 5-HT2C subtype, widely used to

probe serotonin function in vivo.

1-(2-Pyrazinyl)azepane represents a specific structural modification of the MK-212 scaffold

where the six-membered piperazine ring is expanded to a seven-membered azepane

(homopiperidine) ring. This modification results in the loss of the distal secondary amine.

MK-212: Contains a distal basic nitrogen (pKa ~9.8) capable of forming a critical salt bridge

with the conserved Aspartate (Asp3.32) residue in the 5-HT receptor binding pocket.

1-(2-Pyrazinyl)azepane: Lacks the distal basic nitrogen. The sole nitrogen atom is directly

conjugated to the electron-deficient pyrazine ring, rendering it non-basic (pKa < 2.0) and

incapable of protonation at physiological pH.

Conclusion: While MK-212 is a potent functional agonist, 1-(2-pyrazinyl)azepane serves as a

negative control or SAR probe, demonstrating that the steric bulk of the azepane ring cannot

compensate for the loss of the electrostatic anchor provided by the distal nitrogen.
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Chemical & Physical Properties Comparison
The divergent pharmacological profiles stem directly from the physicochemical differences

between the piperazine and azepane moieties.

Feature MK-212 (Benchmark)
1-(2-Pyrazinyl)azepane
(Analog)

IUPAC Name
6-Chloro-2-(1-

piperazinyl)pyrazine
2-(Azepan-1-yl)pyrazine

Core Scaffold Pyrazinylpiperazine Pyrazinylazepane

Ring Size 6-membered (Piperazine) 7-membered (Azepane)

Key Functional Group
Distal Secondary Amine

(Basic)

None (Distal carbon replaces

nitrogen)

Calculated pKa (Base) ~9.8 (Piperazine NH) < 1.0 (Pyrazine-N-Azepane)

Physiological Charge Protonated (+1) Neutral (0)

Primary Interaction
Ionic Bond (Salt Bridge) with

Asp3.32
Hydrophobic / Steric only

Selectivity and Binding Profile
MK-212: The 5-HT2C Preferring Agonist
MK-212 exhibits a characteristic "serotonergic" profile with high affinity for 5-HT2C, moderate

affinity for 5-HT2A, and lower affinity for 5-HT2B.

5-HT2C (Human):

(Agonist)

5-HT2A (Human):

(Partial Agonist)

5-HT2B (Human):
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Functional Effect: Stimulates Phospholipase C (PLC)

IP3 accumulation

Calcium release.

1-(2-Pyrazinyl)azepane: The Silent Analog
Experimental data from SAR studies on arylpiperazines (e.g., Glennon et al.) consistently

demonstrate that replacing the piperazine with a non-basic ring (like piperidine or azepane)

abolishes high-affinity binding to 5-HT2 receptors.

5-HT2C:

(Essentially Inactive)

5-HT2A:

Mechanism of Inactivity: The 5-HT2 receptor orthosteric binding pocket requires a protonated

amine to anchor the ligand to Aspartate 3.32 (Ballesteros-Weinstein numbering). 1-(2-
Pyrazinyl)azepane lacks this protonatable center, preventing the formation of the essential

salt bridge.

Mechanistic Visualization: The "Distal Nitrogen"
Rule
The following diagram illustrates the signaling pathway activated by MK-212 and the structural

failure of the azepane analog to initiate this cascade.
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Ligand Structure
5-HT2C Receptor Pocket Intracellular Cascade

MK-212
(Protonated Piperazine)

Aspartate 3.32
(Anionic Anchor)

Salt Bridge
(Strong)

Hydrophobic Pocket
(Aromatic Interaction)

Pi-Stacking

1-(2-Pyrazinyl)azepane
(Neutral Azepane)

NO INTERACTION
(Lack of Proton)

Weak
Interaction

Gq Protein
Activation

Conformational
Change PLC-beta IP3 / DAG Ca2+ Release

Click to download full resolution via product page

Caption: Comparative mechanism showing MK-212 activation of 5-HT2C via Asp3.32 salt

bridge, contrasting with the binding failure of the azepane analog.

Experimental Protocols for Validation
To empirically verify the selectivity profile and inactivity of the azepane analog, the following

self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (5-
HT2C)
Objective: Determine affinity (

) of MK-212 vs. 1-(2-pyrazinyl)azepane.

Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2C (edited isoform

INI).[1] Homogenize in 50 mM Tris-HCl (pH 7.4).

Radioligand: Use

-Mesulergine (1 nM) as the tracer.

Incubation:

Prepare 96-well plates.
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Add 50 µL radioligand.

Add 50 µL test compound (MK-212 or Azepane analog) in serial dilution (

to

M).

Add 100 µL membrane suspension (20 µg protein/well).

Equilibrium: Incubate for 60 min at 37°C.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to

reduce non-specific binding).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Expected Result: MK-212

nM; Azepane analog

nM.

Protocol B: IP-One Functional Assay (Gq Signaling)
Objective: Confirm functional agonist activity vs. silence.

Cell Culture: CHO-K1 cells expressing recombinant human 5-HT2C.

Reagent: Use HTRF® IP-One kit (Cisbio) to detect inositol monophosphate (IP1)

accumulation (stable metabolite of IP3).

Stimulation:

Incubate cells with stimulation buffer containing Lithium Chloride (50 mM) to block IP1

degradation.
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Treat with MK-212 or Azepane analog for 30 min at 37°C.

Detection: Add IP1-d2 conjugate and Anti-IP1-Cryptate. Incubate 1 hour.

Readout: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader.

Validation:

Positive Control: 5-HT (Serotonin) full dose-response.

Negative Control: Buffer only.

Expected Result: MK-212 shows robust dose-dependent signal (

of 5-HT). Azepane analog shows no signal above baseline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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